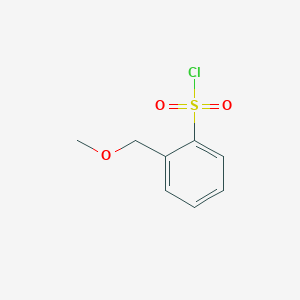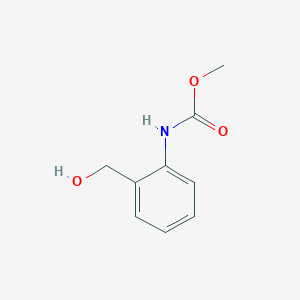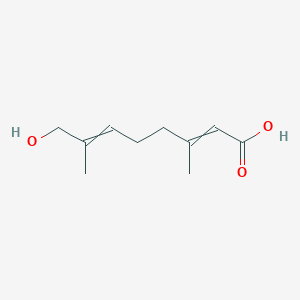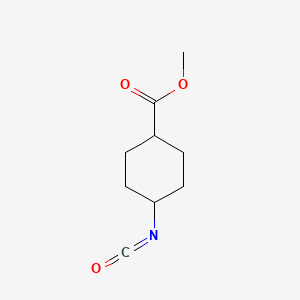![molecular formula C10H9ClN2O2 B1422884 2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid CAS No. 1179673-92-7](/img/structure/B1422884.png)
2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid
Overview
Description
“2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid” is a chemical compound with the CAS Number: 1179673-92-7 . It has a molecular weight of 224.65 . This compound is widely used in scientific research due to its unique properties, making it suitable for various applications, including drug synthesis, organic chemistry, and pharmaceutical development.
Molecular Structure Analysis
The InChI code for “2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid” is 1S/C10H9ClN2O2/c11-8-2-1-3-9 (6-8)13 (5-4-12)7-10 (14)15/h1-3,6H,5,7H2, (H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility might be available in detailed chemical databases or material safety data sheets (MSDS).Scientific Research Applications
Synthesis and Structural Studies
- The compound is used in the synthesis of novel chemical structures, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, which have been characterized using X-ray diffraction, IR, 1H NMR, and 13C NMR techniques. These synthesized compounds exhibit strong intermolecular hydrogen bonds, forming complex frameworks and chain structures (Şahin et al., 2014).
Chemical Synthesis Improvement
- It is utilized in the improved synthesis of pharmaceutical compounds, such as Clopidogrel Sulfate. The process involves esterification, optical resolution, and condensation reactions, offering advantages like high yield, good quality, and suitability for industrialization (Hu Jia-peng, 2012).
Anti-Inflammatory and Analgesic Activities
- Derivatives of this compound, like 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids/esters, have been synthesized and shown to possess significant anti-inflammatory and analgesic activities, comparable to standard drugs like ibuprofen and aspirin (Attimarad & Bagavant, 1999).
Antimicrobial Agent Synthesis
- It is involved in the synthesis of compounds like 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which serve as antimicrobial agents. These compounds have shown moderate activity against bacterial and fungal strains (Sah et al., 2014).
Antimicrobial Activity Evaluation
- Synthesized derivatives like 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones have been evaluated for their antimicrobial activities, showing promising results compared to standard drugs (Patel & Shaikh, 2011).
Optimization in Chemical Synthesis
- The compound is key in optimizing the synthesis of chemicals like methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride. This optimization process involves examining factors like temperature, reactant ratios, and reaction time, achieving high yields and product purity (Wang Guo-hua, 2008).
Immunostimulatory Activity
- A derivative, 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo [3,2-α]-benzimidazole-2-acetic acid, has shown significant immunostimulatory activity in mice, enhancing anti-SRBC response, increasing anti-leukemia resistance, and exerting an antimetastatic effect in cancer models (Tagliabue et al., 1978).
Dual Inhibition of Enzymes
- It has been incorporated in the synthesis of compounds like ML 3000, a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase. These compounds exhibit antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal experiments, without causing gastrointestinal damage (Laufer et al., 1994).
Anticancer Activity
- It forms the basis for the synthesis of compounds with potential anticancer activity, as seen in the synthesis of 25 compounds based on methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateas, potent HDACIs (Rayes et al., 2019).
Safety and Hazards
For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information about the potential hazards of the compound, including health risks, physical and chemical hazards, and safety precautions for handling and storage.
Mechanism of Action
Mode of Action
It might be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s possible that this compound could be involved in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis .
properties
IUPAC Name |
2-[3-chloro-N-(cyanomethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-2-1-3-9(6-8)13(5-4-12)7-10(14)15/h1-3,6H,5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWKRMYQFTWUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CC#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)
![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)


![Propyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B1422807.png)
![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)
![Methyl 4-[methoxy(methyl)carbamoyl]benzoate](/img/structure/B1422810.png)






